molecular formula C12H20ClNO B3107674 Butyl[(4-methoxyphenyl)methyl]amine hydrochloride CAS No. 16183-25-8

Butyl[(4-methoxyphenyl)methyl]amine hydrochloride

Cat. No.: B3107674
CAS No.: 16183-25-8
M. Wt: 229.74 g/mol
InChI Key: GGUUJCHAIMEJFW-UHFFFAOYSA-N
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Description

Butyl[(4-methoxyphenyl)methyl]amine hydrochloride is a secondary amine salt characterized by a butyl group attached to the nitrogen atom and a 4-methoxyphenylmethyl substituent. Its molecular structure combines lipophilic (butyl and aromatic ring) and polar (methoxy and hydrochloride) moieties, influencing its solubility and reactivity. The compound is typically synthesized via alkylation of primary amines or reductive amination, with the hydrochloride salt enhancing stability for storage and handling .

Commercial sources list it with a purity of ≥95% (CAS: 535924-73-3), primarily used in pharmaceutical research and fine chemical synthesis .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-3-4-9-13-10-11-5-7-12(14-2)8-6-11;/h5-8,13H,3-4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUUJCHAIMEJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16183-25-8
Record name Benzenemethanamine, N-butyl-4-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16183-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(4-methoxyphenyl)methyl]amine hydrochloride typically involves a multi-step process. One common method is the reductive amination of 4-methoxybenzaldehyde with butylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Butyl[(4-methoxyphenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to butyl[(4-methoxyphenyl)methyl]amine hydrochloride exhibit potential antidepressant and anxiolytic effects. The 4-methoxyphenyl group is known to enhance the lipophilicity of amines, which may improve their ability to cross the blood-brain barrier. This property is crucial for developing effective central nervous system (CNS) agents.

1.2 Synthesis of Pharmacologically Active Compounds

The compound serves as an important intermediate in synthesizing various pharmacologically active molecules. For instance, it can be utilized in palladium-catalyzed C–N cross-coupling reactions, which are pivotal for creating aniline derivatives that have applications in treating conditions such as inflammation and cancer .

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound is employed as a building block in organic synthesis. Its structure allows for the formation of diverse derivatives through functionalization reactions, enabling chemists to create tailored compounds for specific applications.

2.2 Applications in Cross-Coupling Reactions

The compound's amine functionality makes it suitable for use in various cross-coupling reactions, particularly those involving aryl halides. This application is critical in synthesizing new materials and pharmaceuticals .

Material Science

3.1 Development of Functional Materials

In material science, this compound can be used to synthesize functional polymers and nanomaterials. Its ability to act as a ligand in coordination chemistry allows for the creation of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation technologies.

3.2 Coating and Adhesive Applications

The compound can also be explored for its adhesive properties in polymer formulations. Its amine group can participate in curing reactions with epoxy resins, enhancing adhesion and mechanical strength.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant effects of related compounds featuring the 4-methoxyphenyl moiety in rodent models. Results indicated significant reductions in depression-like behaviors, suggesting that this compound could have similar therapeutic potential.

Case Study 2: Synthesis of Aniline Derivatives

In a synthetic route involving this compound, researchers successfully produced a series of aniline derivatives that showed promising activity against cancer cell lines, demonstrating its utility as a precursor in medicinal chemistry.

Mechanism of Action

The mechanism of action of Butyl[(4-methoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • 4-OCH₃ vs.

Physicochemical Properties

Table: Comparative Physicochemical Data

Property Butyl[(4-methoxyphenyl)methyl]amine HCl Butyl[(4-methylphenyl)methyl]amine HCl {[4-(Benzyloxy)phenyl]methyl}(butyl)amine HCl
Molecular Weight (g/mol) ~257.8 ~241.8 ~353.9
LogP (Predicted) ~2.8 ~3.1 ~4.5
Aqueous Solubility Moderate (methoxy enhances polarity) Low (methyl increases hydrophobicity) Very low (bulky benzyloxy group)
Melting Point (°C) Not reported Not reported Not reported

Notes:

  • The methoxy group lowers LogP compared to methyl or benzyloxy derivatives, aligning with its moderate solubility profile .
  • Benzyloxy-substituted analogues exhibit significantly higher molecular weight and hydrophobicity, limiting their utility in aqueous formulations .

Biological Activity

Butyl[(4-methoxyphenyl)methyl]amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

The compound is primarily studied for its antimicrobial , anti-inflammatory , and neuropharmacological properties. Its structure allows it to interact with various biological targets, influencing neurotransmitter systems and immune responses.

Key Biological Activities

  • Antimicrobial Activity : Investigated for its effects against various pathogens.
  • Anti-inflammatory Properties : Potential utility in treating conditions like arthritis and psoriasis.
  • Neuropharmacological Effects : Modulates serotonin and dopamine pathways, suggesting applications in mood disorders and anxiety.

The biological activity of this compound is attributed to its ability to act as a ligand for specific receptors or enzymes. This interaction can modulate cellular pathways, leading to various therapeutic effects. The following are key aspects of its mechanism:

  • Receptor Interaction : The compound interacts with neurotransmitter receptors, particularly serotonin receptors, which may affect mood regulation.
  • Inflammatory Pathways : It may influence pathways involved in immune responses, providing therapeutic benefits in inflammatory conditions.

Case Studies and Experimental Data

  • Antimicrobial Studies : A study demonstrated the compound's effectiveness against specific bacterial strains, showcasing its potential as an antimicrobial agent. The results indicated significant inhibition of bacterial growth at varying concentrations.
  • Neuropharmacological Effects : Research involving animal models highlighted the compound's ability to reduce anxiety-like behavior, suggesting its potential as an anxiolytic agent. In tests measuring locomotor activity, treated subjects exhibited reduced hyperactivity compared to controls .
  • Inflammation Models : In vitro studies showed that this compound could downregulate pro-inflammatory cytokines in cultured immune cells, supporting its role in managing inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuropharmacologicalModulates serotonin pathways; reduces anxiety behavior
MechanismDescriptionImpact
Receptor BindingInteracts with serotonin receptorsMood regulation
Cytokine ModulationDownregulates inflammatory cytokinesReduces inflammation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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